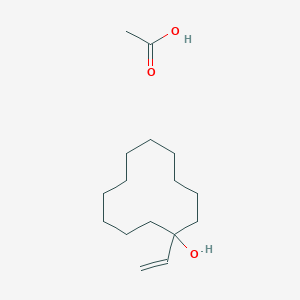
3-Buten-1-ol, trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-1-ol, trichloroacetate is an organic compound with the molecular formula C6H7Cl3O2 and a molecular weight of 217.478. This compound is a derivative of 3-Buten-1-ol, where the hydroxyl group is esterified with trichloroacetic acid. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, trichloroacetate typically involves the esterification of 3-Buten-1-ol with trichloroacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial distillation or crystallization techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-1-ol, trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The trichloroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trichloroacetate group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 3-Buten-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Buten-1-ol, trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Buten-1-ol, trichloroacetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release 3-Buten-1-ol and trichloroacetic acid. The compound can also participate in nucleophilic substitution reactions, where the trichloroacetate group is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the trichloroacetate group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-1-ol: The parent compound, which lacks the trichloroacetate group.
3-Bromo-3-buten-1-ol: A similar compound where the hydroxyl group is substituted with a bromine atom.
3-Methyl-2-buten-1-ol: An unsaturated alcohol with a methyl group at the second carbon
Uniqueness
3-Buten-1-ol, trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Propriétés
Numéro CAS |
90449-06-2 |
|---|---|
Formule moléculaire |
C6H7Cl3O2 |
Poids moléculaire |
217.5 g/mol |
Nom IUPAC |
but-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h2H,1,3-4H2 |
Clé InChI |
JNUGOAAJACVGAL-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


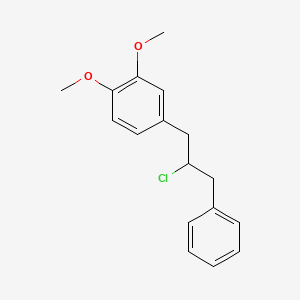
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
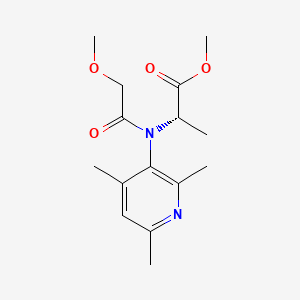
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
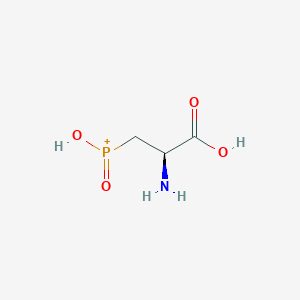
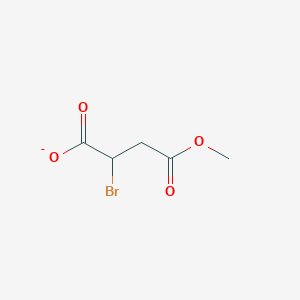
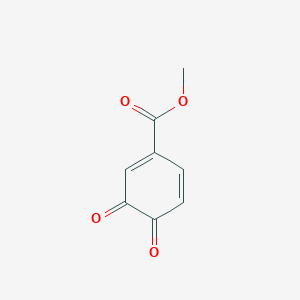
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
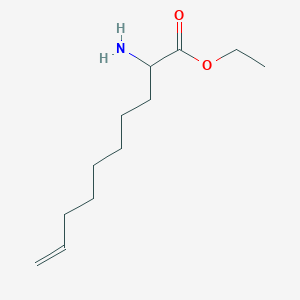
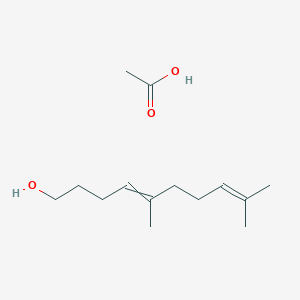
phosphanium perchlorate](/img/structure/B14347772.png)
